molecular formula C7H4ClF3O B163895 2-Chloro-3-(trifluoromethyl)phenol CAS No. 138377-34-1

2-Chloro-3-(trifluoromethyl)phenol

Cat. No. B163895
M. Wt: 196.55 g/mol
InChI Key: BGXZMBZFGAIBDH-UHFFFAOYSA-N
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Patent
US09315458B2

Procedure details

To a suspension of sodium hydride (3.78 g) in THF (150 mL) were added dropwise 2-chloro-3-hydroxybenzotrifluoride (12.4 g) and chloromethyl methyl ether (6.10 g) under ice-cooling, and the mixture was stirred at 12° C. for 16 hr. The reaction mixture was poured into saturated aqueous sodium chloride solution, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (16.8 g) as a crude product.
Quantity
3.78 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][C:5]=1[C:11]([F:14])([F:13])[F:12].[CH3:15][O:16][CH2:17]Cl.[Cl-].[Na+]>C1COCC1>[Cl:3][C:4]1[C:5]([C:11]([F:12])([F:13])[F:14])=[CH:6][CH:7]=[CH:8][C:9]=1[O:10][CH2:15][O:16][CH3:17] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3.78 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12.4 g
Type
reactant
Smiles
ClC1=C(C=CC=C1O)C(F)(F)F
Name
Quantity
6.1 g
Type
reactant
Smiles
COCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 12° C. for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1C(F)(F)F)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: CALCULATEDPERCENTYIELD 110.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.